tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1290191-64-8
VCID: VC8030491
InChI: InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCC(C1)O
Molecular Formula: C10H19NO3
Molecular Weight: 201.26

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

CAS No.: 1290191-64-8

Cat. No.: VC8030491

Molecular Formula: C10H19NO3

Molecular Weight: 201.26

* For research use only. Not for human or veterinary use.

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate - 1290191-64-8

Specification

CAS No. 1290191-64-8
Molecular Formula C10H19NO3
Molecular Weight 201.26
IUPAC Name tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
Standard InChI InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Standard InChI Key SBUKINULYZANSP-HTQZYQBOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)O
SMILES CC(C)(C)OC(=O)NC1CCC(C1)O
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(C1)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate (CAS: 1290191-64-8) consists of a cyclopentane ring substituted with a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the 1-position. The (1R,3R) configuration ensures distinct spatial orientation, influencing its interactions in synthetic and biological systems . Key identifiers include:

PropertyValue
IUPAC Nametert-butyl (1R,3R)-3-hydroxycyclopentylcarbamate
Molecular FormulaC10H19NO3\text{C}_{10}\text{H}_{19}\text{NO}_3
Molecular Weight201.26 g/mol
Boiling Point320.8 ± 31.0°C (760 mmHg)
Storage Conditions2–8°C, dry environment
Hazard StatementsH302, H315, H319, H335

The compound’s InChIKey (SBUKINULYZANSP-HTQZYQBOSA-N) and SMILES (CC(C)(C)OC(=O)N[C@@H]1CCC@@HO) further validate its stereochemistry .

Stereoisomerism and Comparative Analysis

The (1R,3R) configuration distinguishes it from related stereoisomers, such as (1S,3R)- and (1S,3S)-isomers, which exhibit divergent physicochemical and biological properties. For instance:

IsomerCAS NumberKey Differences
(1R,3R)1290191-64-8Higher metabolic stability
(1S,3R)167465-99-8Altered receptor binding affinity
(1S,3S)154737-89-0Reduced solubility in polar solvents

These differences underscore the importance of stereochemical control in synthetic routes .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves Boc protection of a trans-3-aminocyclopentanol precursor. A representative pathway includes:

  • Amine Protection: Reacting trans-3-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C to prevent racemization .

  • Workup and Purification: Isolation via aqueous extraction and chromatography yields the pure (1R,3R)-isomer with >98% enantiomeric excess .

Industrial-Scale Production

Optimized conditions for large-scale synthesis employ continuous flow reactors to enhance yield (85–90%) and purity. Automated systems ensure consistent stereochemical outcomes, critical for pharmaceutical applications .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. It exhibits stability under inert atmospheres but hydrolyzes in acidic or basic conditions, releasing the parent amine .

Spectroscopic Data

  • IR (KBr): νmax\nu_{\text{max}} 3350 cm⁻¹ (O–H), 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.90–4.10 (m, 2H, cyclopentyl), 5.20 (br s, 1H, OH) .

Applications in Medicinal Chemistry

Drug Intermediate

The Boc group serves as a transient protecting group in peptide synthesis, enabling selective deprotection under mild acidic conditions (e.g., TFA) . This utility is pivotal in constructing complex molecules like kinase inhibitors and GPCR modulators.

Biological Activity

Recent studies highlight its role as a galanin receptor (GAL1/GAL2) antagonist, with potential applications in treating anxiety and obesity. In rodent models, derivatives reduced anxiety-like behaviors by 40–60% in elevated plus maze assays .

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